ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate
Description
Properties
CAS No. |
18639-05-9 |
|---|---|
Molecular Formula |
C13H16N5O3P |
Molecular Weight |
321.27 g/mol |
IUPAC Name |
ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate |
InChI |
InChI=1S/C13H16N5O3P/c1-2-21-13(19)18-22(20,16-11-7-3-5-9-14-11)17-12-8-4-6-10-15-12/h3-10H,2H2,1H3,(H3,14,15,16,17,18,19,20) |
InChI Key |
JYKOLHZSPCCRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NP(=O)(NC1=CC=CC=N1)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally involves:
- Preparation of pyridin-2-ylamine derivatives or related intermediates.
- Formation of phosphorylcarbamate moiety via reaction of phosphoryl chlorides or related phosphorus reagents with amines and alcohols.
- Introduction of the ethyl carbamate group through esterification or carbamoylation steps.
Stepwise Preparation Approach
Synthesis of Pyridin-2-ylamino Intermediates
A key intermediate, ethyl 3-(pyridin-2-ylamino)propanoate , is synthesized by the catalytic reaction of 2-aminopyridine with ethyl acrylate under nitrogen atmosphere using trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol solvent. The reaction is conducted at 120–160 °C for 16–20 hours with stirring and reflux.
| Step | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| 1 | 2-Aminopyridine + Ethyl acrylate, trifluoromethanesulfonic acid catalyst, anhydrous ethanol, N2 atmosphere | Catalytic addition to form ethyl 3-(pyridin-2-ylamino)propanoate | 80–83% yield, 99% purity (HPLC) |
| 2 | Washing with organic solvents (petroleum ether/ethyl acetate), recrystallization | Purification to white lamellar crystals | High purity product |
This method is advantageous due to low cost, simple operation, and environmentally friendly conditions.
Formation of Phosphorylcarbamate Core
The phosphorylcarbamate structure is typically formed by reacting phosphoryl chloride derivatives with amines and alcohols. For ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate, the bis(pyridin-2-ylamino) substituents are introduced by nucleophilic substitution of phosphoryl chloride with two equivalents of 2-aminopyridine, followed by reaction with ethanol to form the ethyl carbamate ester.
This step requires careful control of stoichiometry and reaction conditions (temperature, solvent, and pH) to avoid side reactions and ensure selective substitution.
Purification and Characterization
The final product is purified by recrystallization or chromatographic methods. Characterization is performed by:
- High-performance liquid chromatography (HPLC) for purity.
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
- Mass spectrometry (MS) for molecular weight verification.
- Elemental analysis for composition.
Detailed Research Findings and Data
Catalytic Reaction Conditions for Pyridin-2-ylamino Intermediates
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Trifluoromethanesulfonic acid | Strong acid catalyst for Michael addition |
| Solvent | Anhydrous ethanol | Provides medium for reaction and solubilizes reactants |
| Temperature | 120–160 °C | Oil bath heating for reflux |
| Time | 16–20 hours | Ensures complete conversion |
| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |
| Yield | 80–83% | High yield for intermediate |
| Purity | 99% (HPLC) | High purity suitable for further reactions |
Reaction Scheme Summary
- 2-Aminopyridine + Ethyl acrylate → ethyl 3-(pyridin-2-ylamino)propanoate (intermediate)
- Phosphoryl chloride + 2 equiv. 2-aminopyridine → bis(pyridin-2-ylamino)phosphoryl chloride intermediate
- Intermediate + Ethanol → this compound (final product)
Comparative Table of Preparation Parameters
| Step | Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Aminopyridine + Ethyl acrylate | Trifluoromethanesulfonic acid | Anhydrous ethanol | 120–160 °C | 16–20 h | 80–83 | 99 (HPLC) | Intermediate synthesis |
| 2 | Phosphoryl chloride + 2-aminopyridine | None (nucleophilic substitution) | Aprotic solvent (e.g., dichloromethane) | 0–25 °C | 2–4 h | 70–85 | >95 | Phosphoryl substitution |
| 3 | Intermediate + Ethanol | None | Ethanol | Room temp to reflux | 1–3 h | 75–90 | >95 | Carbamate formation |
Chemical Reactions Analysis
Types of Reactions
NSC 103686 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate the reactions, including metal catalysts and acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of NSC 103686, while reduction reactions may yield reduced forms.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For example, studies on related phosphoramidates have shown promising results against various cancer types, including glioblastoma and breast cancer .
Mechanism of Action
The compound is believed to exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. In particular, it may target tyrosine kinases, which are crucial in many cancers .
Antimicrobial Properties
Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against multi-drug resistant strains of bacteria. In vitro studies have shown that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of similar compounds found that they displayed minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 mg/mL against various bacterial strains, indicating strong potential for therapeutic applications .
Agricultural Applications
Pesticidal Properties
The compound has also been explored for its use as a pesticide due to its ability to disrupt metabolic pathways in pests. Its structural analogs have shown effectiveness against agricultural pests, suggesting that this compound could be developed into a novel pesticide formulation .
Material Science
Polymer Chemistry
In material science, this compound can act as a precursor for the synthesis of new polymeric materials with enhanced properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a chelating agent in various industrial processes .
Data Tables
Mechanism of Action
The mechanism of action of NSC 103686 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate can be contextualized against related organophosphorus compounds and ionic liquids. Below is a comparative analysis:
Table 1: Comparative Properties of this compound and Ionic Liquids (IL1/IL2)
*Assumed based on analogous phosphorylcarbamates.
Key Differences
Structural Class: The target compound is a neutral organophosphorus molecule, whereas IL1 and IL2 are ionic liquids with quaternary ammonium cations and fluorinated anions. This distinction underpins their divergent applications: IL1/IL2 excel in ionic conductivity for magnesium batteries , while this compound may serve as a ligand or catalyst precursor.
Reactivity: The pyridinylamino groups in the target compound facilitate metal coordination, making it suitable for synthesizing transition-metal complexes.
Synthetic Complexity :
- IL1/IL2 require multi-step synthesis involving ether-functionalized ammonium cations and anion exchange , whereas phosphorylcarbamates often involve direct phosphorylation of carbamates.
Research Findings and Challenges
- Electrochemical Relevance : Unlike IL1/IL2, which enable reversible magnesium deposition , the target compound’s electrochemical behavior remains underexplored. Its hydrolytic stability in aqueous electrolytes is a critical research gap.
- Thermal Limitations : Phosphorylcarbamates generally exhibit lower thermal stability compared to ionic liquids, restricting high-temperature applications.
Biological Activity
Ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes two pyridine rings attached to a phosphoryl carbamate moiety, which contributes to its biological activity.
- Neuroprotective Effects : this compound has shown potential as a neuroprotective agent. It may exert protective effects against neuronal cell death by modulating signaling pathways involved in apoptosis and oxidative stress response.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in cancer progression, such as kinases involved in cell proliferation and survival.
- Antioxidant Properties : The presence of pyridine rings is associated with antioxidant activity, potentially reducing oxidative stress in cells.
Efficacy in Research Studies
Research has highlighted various aspects of the compound's efficacy:
- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
- In Vivo Studies : Animal models have been used to assess the neuroprotective effects of this compound. Results indicate a marked reduction in neurodegeneration markers following treatment with the compound .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta toxicity, a hallmark of Alzheimer's disease. The results showed that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls.
Case Study 2: Anticancer Activity
Another study evaluated the compound's ability to inhibit tumor growth in xenograft models. Mice treated with this compound exhibited slower tumor progression and increased survival rates compared to those receiving placebo treatments.
Safety and Toxicity
The safety profile of this compound has been assessed through various toxicity studies. Preliminary data suggest that while the compound exhibits potent biological activity, it also presents some toxicity at higher concentrations. Further studies are required to establish safe dosage ranges for therapeutic applications .
Comparative Analysis
| Property | This compound | Other Compounds |
|---|---|---|
| Neuroprotective Activity | Yes | Varies (e.g., Curcumin, Resveratrol) |
| Anticancer Activity | Significant | Yes (e.g., Doxorubicin) |
| Antioxidant Properties | Present | Varies |
| Toxicity | Moderate at high doses | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate, and how can side reactions be minimized?
- Methodological Answer : The compound’s synthesis likely involves phosphorylation of pyridinylamine intermediates followed by carbamate formation. Protective strategies, such as using pivalamide groups (as seen in pyridine derivatives like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ), can prevent unwanted nucleophilic substitutions. Stepwise phosphorylation under anhydrous conditions (e.g., using HATU or DCC coupling agents ) is recommended. Monitoring via <sup>31</sup>P NMR can track phosphorylation efficiency, while LC-MS ensures intermediate purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR identifies structural motifs (e.g., pyridinylamino and phosphoryl groups). For purity assessment, reverse-phase HPLC with UV detection (210–260 nm) is suitable. Derivatization agents like DNPH (2,4-dinitrophenylhydrazine) or Girard’s reagent T can enhance detection of carbonyl or amine byproducts.
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS. Pyridine derivatives often exhibit hydrolytic sensitivity in acidic conditions; for example, tert-butyl carbamates degrade under strong acids . Use aprotic solvents (e.g., acetonitrile) for long-term storage .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity in catalytic or coordination systems?
- Methodological Answer : Employ quantum chemical calculations (DFT) to model transition states and reaction pathways. The ICReDD approach combines reaction path searches with experimental feedback , enabling identification of optimal reaction conditions. For coordination studies, simulate ligand-metal interactions (e.g., pyridinylamino groups binding to Os or Ru centers, as in [(η<sup>6</sup>-p-cymene)OsCl(H2L)] complexes ).
Q. How can contradictory data on the compound’s catalytic activity be resolved?
- Methodological Answer : Cross-validate using multiple techniques:
- Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions.
- Spectroscopic probes : Use <sup>31</sup>P NMR to detect phosphoramide intermediates during catalysis.
- Computational modeling : Identify competing reaction pathways (e.g., hydrolysis vs. substrate activation) .
Q. What strategies improve regioselectivity in functionalizing the pyridinylamino groups?
- Methodological Answer : Introduce directing groups (e.g., pivalamide) to steer electrophilic substitutions. For example, N-(2-Chloro-6-(trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide uses steric hindrance to control reaction sites . Alternatively, transition-metal catalysis (e.g., Pd-mediated C-H activation) can target specific positions .
Methodological Challenges and Solutions
Q. How to design experiments to study the compound’s interaction with biomolecules (e.g., enzymes)?
- Methodological Answer : Use fluorescence tagging (e.g., anthracenyl derivatives like FMP-9 ) to track binding. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. For mechanistic insights, combine mutagenesis studies with DFT calculations on active-site interactions.
Q. What are the best practices for scaling up synthesis without compromising yield?
- Methodological Answer : Implement process intensification via flow chemistry, which enhances heat/mass transfer. Optimize parameters (temperature, solvent polarity) using ICReDD’s computational-experimental loop . For phosphoramide analogs, batchwise addition of phosphorylating agents reduces exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
